LogP Differentiation: Target Compound (XLogP3 = 1.1) vs. 2-Hydroxy-6-methyl-3-nitropyridine (LogP = 1.527)
The target compound, 3-hydroxy-2-methyl-6-nitropyridine, exhibits a computed partition coefficient (XLogP3) of 1.1, as reported in PubChem [1]. In contrast, its constitutional isomer 2-hydroxy-6-methyl-3-nitropyridine (CAS 39745-39-6) has a reported LogP of 1.527 [2]. This difference of approximately 0.43 log units indicates that the 3-hydroxy isomer (target) is measurably less lipophilic than the 2-hydroxy isomer. The lower lipophilicity arises from the distinct hydrogen-bonding pattern of the 3-OH group, which does not participate in the intramolecular hydrogen bonding characteristic of the 2-pyridone tautomer adopted by the 2-hydroxy isomer.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 2-Hydroxy-6-methyl-3-nitropyridine (CAS 39745-39-6): LogP = 1.527 |
| Quantified Difference | ΔLogP ≈ 0.43 (comparator is ~1.4× more lipophilic) |
| Conditions | Computed values: XLogP3 v3.0 (PubChem) for target; published LogP for comparator |
Why This Matters
A 0.43 log unit difference in lipophilicity translates to a ~2.7-fold difference in octanol-water partition coefficient, which directly impacts reversed-phase chromatographic retention times, aqueous solubility, and predictions of membrane permeability—making the two isomers non-interchangeable in any medicinal chemistry or analytical context.
- [1] PubChem. (2025). Compound Summary for CID 21766020: 2-Methyl-6-nitro-3-pyridinol. Computed XLogP3 = 1.1. National Center for Biotechnology Information. View Source
- [2] Kepuchina.cn. (2021). 2-Hydroxy-6-methyl-3-nitropyridine (CAS 39745-39-6): Physical Properties, LogP = 1.52700. View Source
